2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(4-pyrrolidin-1-ylphenoxy)acetic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-16-11-5-3-10(4-6-11)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) |
InChI Key |
HSMUIMVKYBKIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 4 Pyrrolidin 1 Yl Phenoxy Acetic Acid
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 2-(4-(pyrrolidin-1-yl)phenoxy)acetic acid reveals two primary strategic disconnections, leading to two distinct synthetic approaches.
Route A focuses on the disconnection of the ether bond (C-O) of the phenoxyacetic acid moiety. This leads to the key intermediate, 4-(pyrrolidin-1-yl)phenol (B92362), and a two-carbon synthon representing the acetic acid side chain, such as a haloacetic acid or its ester. This approach prioritizes the formation of the C-N bond early in the synthesis.
Route B involves the disconnection of the aryl carbon-nitrogen (C-N) bond. This strategy identifies pyrrolidine (B122466) and a suitable 4-substituted phenoxyacetic acid derivative as the key precursors. The substituent at the 4-position of the phenyl ring is typically a halogen (e.g., bromine or fluorine), which can serve as a leaving group in a subsequent coupling reaction.
These two approaches form the basis for the detailed synthetic methodologies discussed in the following sections.
Precursor Synthesis and Intermediate Derivatization Strategies
The successful synthesis of the target compound relies on the efficient preparation of key precursors identified in the retrosynthetic analysis.
For Route A , the central precursor is 4-(pyrrolidin-1-yl)phenol . A common method for its synthesis is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting an activated aryl halide, such as 4-fluoronitrobenzene, with pyrrolidine. The strong electron-withdrawing nitro group facilitates the substitution of the fluorine atom by the secondary amine. The resulting nitro-substituted intermediate, 1-(4-nitrophenyl)pyrrolidine, is then reduced to the corresponding amine, 4-(pyrrolidin-1-yl)aniline. The reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl). Subsequent diazotization of the amino group followed by hydrolysis yields the desired 4-(pyrrolidin-1-yl)phenol.
Alternatively, direct amination of hydroquinone (B1673460) with pyrrolidine can be explored, although this may present challenges with selectivity and require specific catalytic conditions.
For Route B , the key precursor is a 4-halophenoxyacetic acid , such as 2-(4-bromophenoxy)acetic acid . This can be prepared from 4-bromophenol (B116583) through a Williamson ether synthesis. wikipedia.org In this reaction, 4-bromophenol is deprotonated with a base (e.g., sodium hydroxide) to form the corresponding phenoxide, which then acts as a nucleophile, attacking an α-haloacetate, such as ethyl chloroacetate (B1199739). Subsequent hydrolysis of the resulting ester yields 2-(4-bromophenoxy)acetic acid.
The pyrrolidine moiety is a common structural motif in many biologically active compounds. organic-chemistry.org For the synthesis of this compound, the primary building block is pyrrolidine itself, which is a commercially available cyclic secondary amine. The synthesis of substituted pyrrolidines, if required for analogue synthesis, can be achieved through various methods, including the cyclization of amino alcohols, 1,3-dipolar cycloadditions, or the functionalization of proline and its derivatives. organic-chemistry.orgmdpi.com
Direct Synthesis Routes for this compound
The final assembly of the target molecule can be achieved through two primary direct synthesis routes, corresponding to the strategies outlined in the retrosynthetic analysis.
This approach, corresponding to Route A , utilizes the Williamson ether synthesis to construct the phenoxyacetic acid moiety. wikipedia.org The key intermediate, 4-(pyrrolidin-1-yl)phenol, is first deprotonated with a suitable base to form the phenoxide ion. This is then reacted with an alkylating agent such as ethyl chloroacetate or ethyl bromoacetate (B1195939). The reaction is typically carried out in a polar aprotic solvent. The resulting ester, ethyl 2-(4-(pyrrolidin-1-yl)phenoxy)acetate, is subsequently hydrolyzed under acidic or basic conditions to yield the final product, this compound.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-(pyrrolidin-1-yl)phenol, Ethyl bromoacetate | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone), Heat | Ethyl 2-(4-(pyrrolidin-1-yl)phenoxy)acetate |
| 2 | Ethyl 2-(4-(pyrrolidin-1-yl)phenoxy)acetate | Acid (e.g., HCl) or Base (e.g., NaOH), H₂O, Heat | This compound |
Following Route B , the pyrrolidine ring is introduced in the final step through a C-N bond-forming reaction. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.org In this method, a 4-halophenoxyacetic acid derivative, such as ethyl 2-(4-bromophenoxy)acetate, is reacted with pyrrolidine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The ester is often used to avoid potential complications with the free carboxylic acid. The reaction typically requires an inert atmosphere and is heated to drive it to completion. After the coupling reaction, the resulting ester is hydrolyzed to afford this compound.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Ethyl 2-(4-bromophenoxy)acetate, Pyrrolidine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu, Cs₂CO₃), Solvent (e.g., Toluene), Heat | Ethyl 2-(4-(pyrrolidin-1-yl)phenoxy)acetate |
| 2 | Ethyl 2-(4-(pyrrolidin-1-yl)phenoxy)acetate | Acid (e.g., HCl) or Base (e.g., NaOH), H₂O, Heat | This compound |
Multi-component Reaction Approaches
Currently, there is a lack of specific literature detailing a multi-component reaction (MCR) designed for the one-pot synthesis of this compound. MCRs are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, incorporating substantial portions of all starting materials.
A plausible, albeit currently hypothetical, multi-step synthesis, which could potentially be optimized into a more streamlined process, is outlined below. This pathway is constructed based on well-established chemical transformations.
Proposed Synthetic Pathway:
A viable route to this compound involves a two-step process:
N-Alkylation of 4-Aminophenol (B1666318): The synthesis of the key intermediate, 4-(pyrrolidin-1-yl)phenol, can be achieved through the reaction of 4-aminophenol with 1,4-dibromobutane (B41627). In this reaction, the nitrogen atom of the amino group acts as a nucleophile, displacing the bromine atoms on the butane (B89635) chain to form the five-membered pyrrolidine ring.
Williamson Ether Synthesis: The resulting 4-(pyrrolidin-1-yl)phenol is then subjected to a Williamson ether synthesis. This classic etherification method involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethyl bromoacetate to form ethyl 2-(4-(pyrrolidin-1-yl)phenoxy)acetate.
Hydrolysis: The final step is the hydrolysis of the ester group under basic conditions (saponification) to yield the desired this compound.
Optimization of Reaction Conditions and Yields
Optimization of 4-(pyrrolidin-1-yl)phenol Synthesis:
The synthesis of the 4-(pyrrolidin-1-yl)phenol intermediate presents a key challenge in selectivity. The reaction between 4-aminophenol and 1,4-dibromobutane can potentially lead to O-alkylation as a side reaction. To favor the desired N-alkylation, reaction conditions must be carefully controlled.
| Parameter | Condition | Rationale |
| Solvent | Polar aprotic solvents like DMF or DMSO | To facilitate the nucleophilic substitution reaction. |
| Base | A non-nucleophilic base such as potassium carbonate | To neutralize the HBr formed during the reaction without competing in the alkylation. |
| Temperature | Elevated temperatures | To promote the rate of the bimolecular nucleophilic substitution. |
| Stoichiometry | A slight excess of 1,4-dibromobutane | Can favor the di-alkylation on the nitrogen atom. |
Optimization of Williamson Ether Synthesis:
The Williamson ether synthesis is a robust and well-understood reaction. However, its efficiency can be influenced by several factors.
| Parameter | Condition | Rationale |
| Base | Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) | To ensure complete deprotonation of the phenolic hydroxyl group. |
| Solvent | Polar aprotic solvents such as acetone (B3395972) or acetonitrile (B52724) | To solvate the cation of the base and enhance the nucleophilicity of the phenoxide. |
| Temperature | Room temperature to gentle reflux | To balance reaction rate with minimizing potential side reactions. |
| Alkylating Agent | Ethyl bromoacetate is preferred over chloro- or iodo-acetate | Bromoacetates offer a good balance of reactivity and stability. |
Optimization of Ester Hydrolysis:
The final hydrolysis step is typically a high-yielding reaction.
| Parameter | Condition | Rationale |
| Base | Aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) | To drive the saponification reaction to completion. |
| Solvent | A co-solvent like ethanol (B145695) or THF | To ensure the solubility of the ester starting material. |
| Temperature | Room temperature to reflux | To increase the rate of hydrolysis. |
Advanced Spectroscopic and Chromatographic Characterization of 2 4 Pyrrolidin 1 Yl Phenoxy Acetic Acid and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure of 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the pyrrolidine (B122466) ring, the para-substituted aromatic ring, and the acetic acid side chain.
The four protons on the aromatic ring exhibit a characteristic AA'BB' system, typical of para-substituted benzene (B151609) rings, appearing as two distinct doublets. The protons ortho to the electron-donating pyrrolidine group are expected to be shifted upfield compared to those ortho to the electron-withdrawing phenoxyacetic acid moiety. The methylene (B1212753) protons of the acetic acid group (-O-CH₂-) typically appear as a singlet, as there are no adjacent protons to cause splitting. The pyrrolidine ring protons show two multiplets corresponding to the protons adjacent to the nitrogen (N-CH₂) and the protons beta to the nitrogen (-CH₂-CH₂-). The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, and its position can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data are predicted based on the analysis of structurally similar compounds. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
| Protons | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |
| Pyrrolidine (β-H) | 1.95 - 2.05 | Multiplet | - | 4H |
| Pyrrolidine (α-H) | 3.20 - 3.30 | Multiplet | - | 4H |
| -OCH₂- | 4.65 | Singlet | - | 2H |
| Aromatic (H-3, H-5) | 6.60 | Doublet | ~9.0 | 2H |
| Aromatic (H-2, H-6) | 6.85 | Doublet | ~9.0 | 2H |
| -COOH | 10.0 - 13.0 | Broad Singlet | - | 1H |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show eight distinct signals, corresponding to the carbonyl carbon, the six unique carbons of the substituted phenoxy ring, the two sets of carbons in the pyrrolidine ring, and the methylene carbon of the acetic acid group.
The carbonyl carbon (-COOH) is the most deshielded, appearing furthest downfield. The aromatic carbons attached to the electronegative oxygen and nitrogen atoms (C-4 and C-1, respectively) also show characteristic downfield shifts. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents. The carbons of the pyrrolidine ring and the methylene bridge appear in the upfield aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data are predicted based on the analysis of structurally similar compounds. Chemical shifts (δ) are reported in parts per million (ppm).
| Carbon Atom | Predicted δ (ppm) |
| Pyrrolidine (C-β) | 25.5 |
| Pyrrolidine (C-α) | 47.8 |
| -OCH₂- | 67.5 |
| Aromatic (C-3, C-5) | 116.0 |
| Aromatic (C-2, C-6) | 122.0 |
| Aromatic (C-1) | 141.5 |
| Aromatic (C-4) | 151.0 |
| -COOH | 172.5 |
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show:
A cross-peak between the α- and β-protons of the pyrrolidine ring, confirming their adjacency.
A strong cross-peak between the aromatic protons at positions 2 and 3 (and 5 and 6), confirming the ortho-coupling within the aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com An HSQC spectrum would definitively link the proton and carbon assignments:
The proton signal at ~3.25 ppm would correlate with the carbon signal at ~47.8 ppm (α-CH₂ of pyrrolidine).
The proton signal at ~2.00 ppm would correlate with the carbon signal at ~25.5 ppm (β-CH₂ of pyrrolidine).
The singlet at ~4.65 ppm would correlate with the carbon at ~67.5 ppm (-OCH₂-).
The aromatic proton signals would correlate with their respective aromatic carbon signals.
A correlation from the methylene protons (-OCH₂-) to the aromatic carbon C-4 (~151.0 ppm) and the carbonyl carbon (~172.5 ppm), confirming the structure of the phenoxyacetic acid moiety.
Correlations from the α-protons of the pyrrolidine ring to the aromatic carbons C-1 (~141.5 ppm) and C-2/C-6 (~122.0 ppm), confirming the attachment of the pyrrolidine ring to the phenyl group.
A correlation from the aromatic protons H-3/H-5 to the aromatic carbon C-1, further solidifying the assignments within the aromatic ring.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, such as FT-IR and Raman, provide valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups.
For this compound, the FT-IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, often spanning from 2500 to 3300 cm⁻¹. Another prominent feature is the sharp, strong absorption from the C=O (carbonyl) stretch of the carboxylic acid. Other key absorptions include the C-O-C stretches of the ether linkage, the C-N stretch of the tertiary amine, and various C-H and C=C stretches from the aromatic and aliphatic parts of the molecule.
Table 3: Predicted FT-IR Characteristic Absorption Bands Note: Data are predicted based on standard functional group frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium-Strong |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |
| C=C (Aromatic) | 1500 - 1600 | Medium |
| C-O (Ether, Aryl-O) | 1230 - 1270 | Strong |
| C-N (Tertiary Amine) | 1180 - 1220 | Medium |
| C-O (Ether, O-Alkyl) | 1020 - 1060 | Strong |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to polar bonds, Raman is particularly useful for analyzing non-polar, symmetric bonds and aromatic systems.
In the Raman spectrum of this compound, the aromatic ring vibrations would be prominent, especially the symmetric ring-breathing mode around 1600 cm⁻¹. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. Aliphatic C-H stretching and bending modes are also observable. The O-H stretch of the carboxylic acid is generally a very weak and broad feature in Raman spectra, making it less useful for identification compared to FT-IR.
Table 4: Predicted Raman Characteristic Shifts Note: Data are predicted based on standard functional group frequencies.
| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3050 - 3070 | Strong |
| C-H (Aliphatic) | 2850 - 2960 | Strong |
| C=O (Carboxylic Acid) | 1640 - 1680 | Medium |
| C=C (Aromatic Ring) | 1580 - 1610 | Very Strong |
| C-O-C (Ether) | 1230 - 1270 | Medium |
| C-N (Stretch) | 1180 - 1220 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules. High-resolution mass spectrometry and tandem mass spectrometry are particularly powerful for the unambiguous identification of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound (molecular formula: C₁₂H₁₅NO₃), the expected exact mass can be calculated. This high-resolution data is crucial for differentiating the target compound from isobaric interferences. In a typical HRMS analysis, the compound is ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | C₁₂H₁₆NO₃⁺ | 222.1125 |
| [M+Na]⁺ | C₁₂H₁₅NNaO₃⁺ | 244.0944 |
| [M-H]⁻ | C₁₂H₁₄NO₃⁻ | 220.0979 |
Note: These are theoretical values. Observed masses in an experimental setup should be within a narrow tolerance (typically < 5 ppm).
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is employed for the structural confirmation of this compound. In an MS/MS experiment, the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. The fragmentation pattern of related compounds containing a pyrrolidine ring often involves the loss of the pyrrolidine moiety. wvu.eduresearchgate.netnih.gov
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve initial cleavages around the ether linkage and the pyrrolidine ring. The loss of the pyrrolidine ring as a neutral molecule is a common fragmentation pathway for α-pyrrolidinophenone derivatives. wvu.eduresearchgate.net
Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 222.11 | 151.07 | C₄H₉N (Pyrrolidine) | [HOC₆H₄OCH₂COOH]⁺ |
| 222.11 | 177.08 | COOH | [C₁₁H₁₆NO]⁺ |
| 222.11 | 121.06 | C₅H₉NO₂ | [C₇H₉O]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound, primarily the substituted benzene ring, are expected to absorb UV radiation in the 200-400 nm range. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. An HPLC method with UV detection for 2,4-Dichlorophenoxyacetic acid, a related phenoxyacetic acid, utilized a detection wavelength of 230 nm. nih.gov For compounds with similar structures, the UV absorption maxima are expected to be in a comparable range.
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Corresponding Electronic Transition |
| Methanol (B129727)/Water | ~230 - 280 | π → π* transitions of the aromatic ring |
Note: These are estimated values based on the chromophore present and data from analogous compounds. Experimental verification is required.
Chromatographic Purity Assessment and Separation Techniques
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related substances and impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile compounds, while Gas Chromatography (GC) can be used for volatile derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of moderately polar compounds like this compound. Method development involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol and an aqueous buffer), and detector wavelength. For phenoxyacetic acid herbicides, RP-HPLC is a common analytical technique. nih.govsemanticscholar.org Validation of the HPLC method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. jchr.orgamazonaws.com
Table 4: Exemplary HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a carboxylic acid group. Therefore, derivatization is often necessary to convert the non-volatile acid into a more volatile ester derivative (e.g., methyl or silyl (B83357) ester). The study of metabolites of new designer drugs, including those with a pyrrolidine structure, has been successfully conducted using GC/MS techniques. nih.gov
Table 5: Considerations for GC Analysis of this compound
| Aspect | Consideration |
| Derivatization | Required to increase volatility and thermal stability. Common derivatizing agents include diazomethane (B1218177) (for methylation) or BSTFA (for silylation). |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5). |
| Injection | Split/splitless inlet. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for the real-time monitoring of the synthesis of this compound and its analogues. researchgate.netaga-analytical.com.pl Its utility lies in the ability to quickly resolve reactants, intermediates, and products, allowing a chemist to qualitatively assess the progress of a reaction. By spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals, one can observe the consumption of starting materials and the concurrent formation of the desired product. beilstein-journals.org
The separation on a TLC plate is governed by the principle of differential partitioning of the analytes between the stationary phase and the mobile phase. For compounds in the class of this compound, which contain both a basic pyrrolidine nitrogen and an acidic carboxylic acid group, careful selection of the TLC system is crucial for achieving clear separation.
Stationary Phase Selection
The most common stationary phase for the analysis of these compounds is silica (B1680970) gel 60 F254. nih.gov The silica gel surface is polar due to the presence of silanol (B1196071) (Si-OH) groups, which can interact with polar functional groups of the analytes through hydrogen bonding. nih.gov The F254 indicator is a fluorescent material mixed into the silica gel, which allows for the visualization of UV-active compounds as dark spots under short-wave UV light (254 nm).
Mobile Phase Optimization
The choice of the mobile phase, or eluent, is critical for effective separation. The polarity of the eluent is adjusted to control the movement of the spots along the plate; a more polar eluent will cause all spots to move further up the plate (higher Retention Factor, Rf, values). For monitoring the synthesis of this compound, which is typically formed by the alkylation of 4-(pyrrolidin-1-yl)phenol (B92362) with a haloacetic acid derivative, the mobile phase must be capable of separating the polar phenolic starting material from the zwitterionic character of the final product.
A combination of solvents is typically employed to achieve the desired polarity. Common solvent systems include mixtures of a relatively nonpolar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol). To prevent the streaking of the carboxylic acid product, a small amount of a modifier like acetic acid is often added to the eluent. nih.gov This suppresses the deprotonation of the carboxylic acid, leading to more compact and well-defined spots.
Below is a table detailing representative TLC systems for monitoring a typical synthesis.
Table 1: Representative TLC Systems for Reaction Monitoring
| Analyte | Mobile Phase Composition (v/v/v) | Stationary Phase | Expected Rf Value (Approximate) |
|---|---|---|---|
| 4-(Pyrrolidin-1-yl)phenol (Starting Material) | Dichloromethane / Methanol / Acetic Acid (90:10:1) | Silica Gel 60 F254 | 0.65 |
| Ethyl 2-bromoacetate (Starting Material) | Dichloromethane / Methanol / Acetic Acid (90:10:1) | Silica Gel 60 F254 | 0.80 |
| This compound (Product) | Dichloromethane / Methanol / Acetic Acid (90:10:1) | Silica Gel 60 F254 | 0.30 |
| 4-(Pyrrolidin-1-yl)phenol (Starting Material) | Ethyl Acetate / Hexane / Acetic Acid (70:30:1) | Silica Gel 60 F254 | 0.50 |
Note: Rf values are illustrative and can vary depending on exact experimental conditions such as temperature, chamber saturation, and plate quality.
Visualization Techniques
After developing the TLC plate, the separated spots must be visualized. researchgate.net The aromatic ring in this compound and its precursors allows for straightforward visualization under UV light. scientificlabs.co.uk However, for confirmation or for compounds that are not UV-active, various chemical staining agents can be employed. nih.gov
Table 2: Visualization Methods for TLC Analysis
| Method | Procedure | Observation |
|---|---|---|
| UV Light (254 nm) | Place the dried TLC plate under a UV lamp. | Aromatic compounds appear as dark purple or black spots against a green fluorescent background. |
| Iodine Vapor | Place the dried plate in a sealed chamber containing a few crystals of iodine. nih.gov | Organic compounds absorb iodine and appear as brown spots. This method is generally non-destructive. |
| Potassium Permanganate Stain | Dip the plate in a solution of KMnO4, K2CO3, and NaOH in water, followed by gentle heating. | Compounds with oxidizable functional groups (like phenols or amines) appear as yellow to brown spots on a purple background. |
| Anisaldehyde Stain | Dip the plate in a solution of p-anisaldehyde, sulfuric acid, and acetic acid in ethanol (B145695), followed by heating. beilstein-journals.org | Spots appear in various colors (e.g., pink, blue, purple), which can be diagnostic for different functional groups. |
By using these TLC methods, a researcher can efficiently track the conversion of starting materials to the final product, determine if the reaction has gone to completion, and identify the presence of any side products, thereby guiding the optimization of reaction conditions and purification strategies.
Theoretical and Computational Studies of 2 4 Pyrrolidin 1 Yl Phenoxy Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, providing a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.
Density Functional Theory (DFT) has become a popular method for quantum chemical calculations due to its balance of accuracy and computational cost. nih.gov In DFT, the electron density is used as the fundamental variable to calculate the energy of the system. For 2-(4-(pyrrolidin-1-yl)phenoxy)acetic acid, DFT calculations are instrumental in determining its equilibrium geometry.
Geometry optimization is a process where the total energy of the molecule is minimized with respect to the positions of its atoms, resulting in a stable three-dimensional structure. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to accurately describe the electronic distribution and molecular orbitals. beilstein-journals.org
The electronic structure of the molecule, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined from these calculations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. mdpi.com
Table 1: Illustrative DFT-Calculated Electronic Properties
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations on similar organic molecules.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results, especially for conformational analysis. mdpi.com
For a flexible molecule like this compound, which has several rotatable bonds, multiple low-energy conformations may exist. Ab initio calculations can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles. This allows for the identification of the most stable conformers and the energy barriers between them. mdpi.com
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the electronic structure of a molecule, molecular modeling and dynamics simulations are better suited for exploring its conformational landscape and dynamic behavior over time.
Exploring the vast conformational space of this compound is crucial for understanding its behavior in different environments. This can be achieved using various molecular modeling techniques, such as systematic or stochastic conformational searches. Once a set of unique conformations is generated, energy minimization is performed using molecular mechanics force fields (e.g., AMBER, CHARMM) to identify the local energy minima. mdpi.com
The conformation of this compound is significantly influenced by intramolecular interactions, particularly hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor and acceptor. An intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the oxygen of the phenoxy group or the nitrogen of the pyrrolidine (B122466) ring, which would stabilize certain conformations. Molecular dynamics simulations can provide detailed information about the existence and dynamics of these hydrogen bonds. mdpi.com
Table 2: Illustrative Intramolecular Hydrogen Bond Analysis
| Donor Atom | Acceptor Atom | Average Distance (Å) | Occupancy (%) |
| O-H (acid) | O (phenoxy) | 2.1 | 65 |
| O-H (acid) | N (pyrrolidine) | 3.5 | <5 |
Note: This data is hypothetical and illustrates the type of information that can be obtained from molecular dynamics simulations.
Reactivity and Stability Predictions
Computational methods are invaluable for predicting the reactivity and stability of molecules. The electronic properties calculated using DFT, such as the HOMO and LUMO energies and the molecular electrostatic potential (MEP) map, can be used to identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net
Structure Activity Relationships Sar of 2 4 Pyrrolidin 1 Yl Phenoxy Acetic Acid Analogues in Non Biological Contexts
Impact of Substituent Variations on Chemical Reactivity and Stability
The pyrrolidine (B122466) ring's nitrogen atom is a key center for basicity and nucleophilicity. nih.gov Modifications to this ring can modulate these properties, thereby influencing the molecule's reactivity in chemical transformations.
Basicity and Nucleophilicity: The nitrogen atom of the pyrrolidine ring is a secondary amine, which confers basicity to the scaffold. nih.gov The introduction of substituents on the pyrrolidine ring can alter this basicity. Electron-withdrawing groups (EWGs), such as fluoro or carbonyl groups, decrease the electron density on the nitrogen, reducing its basicity and nucleophilicity. Conversely, electron-donating groups (EDGs), like alkyl groups, enhance the nitrogen's basicity, making it more reactive towards electrophiles. For instance, studies on various pyrrolidines have shown that charged substituents, in particular, have a strong effect on basicity. nih.gov
Ring Conformation and Stability: The five-membered pyrrolidine ring is not planar and exists in various "envelope" or "twist" conformations. nih.gov Substituents can influence the preferred conformation (puckering) of the ring through stereoelectronic effects. For example, electronegative substituents at the C-4 position can control whether the ring favors a C-4-exo or C-4-endo conformation. nih.gov This conformational locking can impact the molecule's stability and how it interacts with other molecules in solution or in a crystal lattice. Aromatic substituents on nitrogen atoms are known to play an important role in stabilizing bonds to heteroatoms in related systems, suggesting that the nature of substituents can influence the stability of the C-N bonds within the pyrrolidine structure. mdpi.com
| Modification to Pyrrolidine Ring | Effect on Chemical Property | Impact on Reactivity/Stability |
|---|---|---|
| Addition of Electron-Withdrawing Group (e.g., -F, -COOR) | Decreases basicity of the nitrogen atom. nih.gov | Reduced nucleophilicity; less reactive towards electrophiles. |
| Addition of Electron-Donating Group (e.g., -CH3) | Increases basicity of the nitrogen atom. | Enhanced nucleophilicity; more reactive towards electrophiles. |
| Substitution at C-4 Position | Influences and can control the ring's puckering (conformation). nih.gov | Alters molecular shape, potentially affecting crystal packing and solubility. |
The phenoxy ring acts as a bridge between the pyrrolidine and acetic acid moieties. Substituents on this aromatic ring can influence the electronic properties of the entire molecule through inductive and resonance effects.
Electronic Effects: Attaching electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) to the phenoxy ring pulls electron density away from the ether oxygen and the aromatic system. mdpi.com This makes the ether oxygen less basic and can increase the acidity of the carboxylic acid group through a negative inductive effect (-I). Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) increase electron density on the ring and the ether oxygen, potentially decreasing the acidity of the acetic acid moiety.
Reactivity in Synthesis: The preparation of phenoxyacetic acids often involves the nucleophilic attack of a phenolate (B1203915) anion on a chloroacetate (B1199739). wikipedia.org The presence of EWGs on the phenol (B47542) starting material would make the phenolate less nucleophilic, potentially slowing down this reaction. EDGs would have the opposite effect, increasing the nucleophilicity of the phenolate and facilitating the ether bond formation.
Stability: The phenoxyacetic acid core is generally stable. However, substitutions can influence its susceptibility to oxidative or reductive degradation under specific chemical conditions. For example, the presence of activating groups like hydroxyl or methoxy (B1213986) groups could make the aromatic ring more susceptible to electrophilic substitution or oxidation.
| Phenoxy Ring Substituent (Position) | Electronic Effect | Predicted Impact on Reactivity |
|---|---|---|
| Chloro (-Cl) at para-position | Electron-withdrawing (-I, +M) | Increases acidity of the acetic acid; may decrease nucleophilicity of the ether oxygen. mdpi.com |
| Bromo (-Br) at para-position | Electron-withdrawing (-I, +M) | Similar to chloro, increases acidity of the acetic acid. mdpi.com |
| Methyl (-CH3) at para-position | Electron-donating (+I, hyperconjugation) | Decreases acidity of the acetic acid; may increase nucleophilicity of the ether oxygen. |
| Nitro (-NO2) at para-position | Strongly electron-withdrawing (-I, -M) | Significantly increases acidity of the acetic acid; deactivates the ring toward electrophilic attack. |
The carboxylic acid group is a primary site of reactivity. Phenoxyacetic acid is a weak acid with a pKa of approximately 3.7. wikipedia.org This group can undergo typical reactions of carboxylic acids, such as deprotonation, esterification, and amidation.
Acidity and Deprotonation: The acidity of this moiety is fundamental to its chemical character. It readily reacts with bases to form carboxylate salts. chemicalbook.com The loss of the carboxylic proton significantly affects the molecular structure and electron distribution across the molecule. mdpi.com
Esterification and Amidation: Conversion of the carboxylic acid to an ester (e.g., methyl ester) or an amide neutralizes its acidity and changes its reactivity profile. Esters are susceptible to hydrolysis back to the carboxylic acid under acidic or basic conditions. Amides are significantly more stable towards hydrolysis but can still be cleaved under harsh conditions. This modification also removes a key hydrogen bond donor, which alters intermolecular interactions.
Stability: Phenoxyacetic acid is a stable, combustible solid. It is incompatible with strong bases and strong oxidizing agents. chemicalbook.com Altering the acid moiety to an ester or amide would change its reactivity profile with these substances.
| Acetic Acid Moiety Analogue | Key Chemical Property | Primary Reactivity |
|---|---|---|
| Carboxylic Acid (-COOH) | Acidic (pKa ~3.7). wikipedia.org | Deprotonation with bases; esterification with alcohols. chemicalbook.com |
| Methyl Ester (-COOCH3) | Neutral; hydrogen bond acceptor. | Susceptible to base- or acid-catalyzed hydrolysis. |
| Amide (-CONH2) | Neutral; hydrogen bond donor and acceptor. | Resistant to hydrolysis compared to esters. |
Stereochemical Influence on Molecular Interactions and Properties
Stereochemistry plays a critical role in defining the three-dimensional shape of molecules, which in turn governs their physical properties and intermolecular interactions in a non-biological setting.
The pyrrolidine ring in 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid is not planar. mdpi.com If substituents are introduced onto the pyrrolidine ring, stereocenters can be created, leading to the existence of enantiomers and diastereomers. For example, substitution at the C-2 or C-3 position would create at least one chiral center.
The different spatial arrangements of these stereoisomers can lead to distinct physical properties:
Crystal Packing: Enantiomers will crystallize in non-superimposable mirror-image lattices (chiral space groups), whereas diastereomers will have completely different crystal structures. This can result in different melting points, densities, and solubilities.
Molecular Interactions: The specific 3D geometry of an isomer will determine how it interacts with other molecules. This can affect its binding to chiral stationary phases in chromatography, allowing for the separation of enantiomers.
Spectroscopic Properties: While enantiomers have identical spectra in achiral media (e.g., NMR, IR), their interaction with polarized light is different (optical rotation). Diastereomers will have distinct spectroscopic properties under all conditions.
Exploration of Bioisosteric Replacements (in non-biological/mechanistic studies context)
Bioisosteric replacement is a strategy used to substitute a functional group with another that has similar physical or chemical properties. drughunter.com In a non-biological context, this concept is valuable for mechanistic studies to probe the role of a specific functional group in a chemical process by modulating properties like acidity, electronics, and hydrogen bonding capacity.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to fine-tune acidity and polarity.
Tetrazole: The tetrazole ring is a well-known bioisostere of the carboxylic acid. Its pKa is comparable to that of a carboxylic acid, but it is a larger, more lipophilic group. It presents a different geometric arrangement of hydrogen bond donors and acceptors, which can be used to study the importance of the carboxylic acid's specific geometry in non-covalent interactions.
Hydroxamic Acid (-CONHOH): Like carboxylic acids, hydroxamic acids can be acidic and act as hydrogen bond donors and acceptors. However, they also have the ability to chelate metal ions, a property that can be exploited in mechanistic studies involving metal catalysis. nih.gov
Acyl Sulfonamide (-CONHSO₂R): This group is also acidic and can mimic the charge and hydrogen-bonding pattern of a carboxylic acid, but with altered steric and electronic properties.
Phenyl Ring Bioisosteres: The phenoxy ring can be replaced to alter the molecule's steric bulk, rigidity, and electronic properties.
Heteroaromatic Rings: Replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring introduces a heteroatom. This changes the electron distribution (dipole moment) of the ring and adds a potential site for hydrogen bonding or metal coordination (in the case of pyridine), allowing for the study of these electronic effects on the reactivity of the distal acetic acid or pyrrolidine groups.
Saturated Rings: Replacing the aromatic phenyl ring with a saturated, conformationally rigid bicyclic system can be used to probe the importance of the aromatic system's planarity and π-electrons in intermolecular interactions. chem-space.com This substitution would also significantly alter properties like solubility and lipophilicity.
| Original Moiety | Bioisosteric Replacement | Comparison of Physicochemical Properties (Non-Biological Context) |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa, but increased size, lipophilicity, and different H-bonding geometry. |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Maintains acidity and H-bonding; introduces metal chelation capability. nih.gov |
| Phenyl Ring | Pyridine Ring | Introduces a basic nitrogen atom, alters dipole moment and π-electron system. |
| Phenyl Ring | Bicyclo[1.1.1]pentane | Removes aromaticity and planarity; introduces 3D structure and alters lipophilicity. |
Applications of 2 4 Pyrrolidin 1 Yl Phenoxy Acetic Acid in Chemical Research
Role as a Synthetic Intermediate or Building Block in Complex Molecule Synthesis
The molecular architecture of 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid features several reactive sites, including the carboxylic acid group and the aromatic ring, which could be exploited for the synthesis of more complex molecules. The carboxylic acid can be readily converted into esters, amides, or other functional groups, serving as a handle for further molecular elaboration. The phenoxy ring can potentially undergo electrophilic substitution reactions, allowing for the introduction of additional substituents.
Despite this potential, there is a lack of published research demonstrating the use of this compound as a key intermediate or building block in the total synthesis of natural products or the construction of complex pharmaceutical agents.
Utility in Materials Science and Polymer Chemistry (e.g., functional monomers)
The presence of a polymerizable group is a key requirement for a molecule to serve as a monomer in polymer synthesis. While the carboxylic acid group of this compound could be modified to introduce such a group, there is no evidence in the current literature to suggest that this compound has been utilized as a functional monomer in materials science or polymer chemistry. Its inherent properties, such as potential thermal stability or specific solubility characteristics, remain uninvestigated in the context of material applications.
Development as a Chemical Probe for Mechanistic Investigations (e.g., non-clinical target engagement, in vitro assays without therapeutic implication)
Chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound, containing a tertiary amine and a carboxylic acid, might suggest the potential for interaction with biological targets. However, there are no published studies that describe its development or use as a chemical probe for non-clinical target engagement or in in vitro assays to investigate biological mechanisms. Its selectivity, potency, and mechanism of action against any specific biological target remain uncharacterized.
Future Directions and Emerging Research Avenues for 2 4 Pyrrolidin 1 Yl Phenoxy Acetic Acid
Novel Synthetic Methodologies
Traditional synthesis of 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid and its analogues typically involves established reactions such as Williamson ether synthesis and nucleophilic aromatic substitution. However, future research could pivot towards more efficient, sustainable, and innovative synthetic protocols.
Catalyst Development: Exploration of advanced catalyst systems for the N-arylation step could yield significant improvements. Modern palladium or copper-based catalysts with specialized ligands often allow for lower reaction temperatures, broader substrate scope, and higher yields compared to classical Ullmann conditions.
Flow Chemistry: The implementation of continuous flow synthesis could offer superior control over reaction parameters, leading to enhanced purity, reduced reaction times, and safer handling of reagents. This methodology would be particularly advantageous for large-scale production.
Green Chemistry Approaches: Future synthetic designs could incorporate green chemistry principles, such as the use of environmentally benign solvents (e.g., ionic liquids or supercritical fluids) and energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation).
Advanced Computational Approaches
In silico methods are powerful tools for predicting molecular properties and guiding experimental design. For this compound, advanced computational studies represent a significant and largely untapped area of research. By drawing parallels with computational analyses of structurally related phenoxyacetic acid and pyrrolidine (B122466) derivatives, a clear path for future investigation emerges. nih.govnih.gov
Density Functional Theory (DFT) Calculations: DFT methods can be employed to elucidate the fundamental electronic and structural properties of the molecule. mdpi.com Such studies could provide insights into its optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for understanding the molecule's reactivity and spectral behavior. mdpi.com
Molecular Docking: A primary avenue for future research is the use of molecular docking to screen the compound against a wide array of biological targets. Studies on similar heterocyclic compounds have successfully used docking to identify potential protein-protein interaction inhibitors or enzyme inhibitors. nih.govresearchgate.net For instance, docking could predict the binding affinity and interaction patterns of this compound with targets involved in inflammatory or cell-signaling pathways. nih.govnih.gov
Molecular Dynamics (MD) Simulations: To complement static docking studies, MD simulations can provide a dynamic picture of how the compound interacts with a biological target over time. researchgate.net These simulations can assess the stability of the ligand-protein complex, reveal key conformational changes, and allow for the calculation of binding free energies, offering a more accurate prediction of binding affinity. researchgate.net
Table 1: Potential Computational Studies for this compound
| Computational Method | Objective | Potential Insights | Example from Related Compounds |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and vibrational modes. | Optimized geometry, HOMO-LUMO gap, predicted IR/Raman spectra, reactivity indices. | Characterization of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid. mdpi.com |
| Molecular Docking | Predict binding modes and affinity to biological targets. | Identification of potential protein targets, key binding interactions (e.g., hydrogen bonds, hydrophobic interactions). | Docking of phenoxyacetic acid derivatives against COX-2; nih.gov piperidine (B6355638) analogues against β-catenin/BCL9. nih.gov |
| Molecular Dynamics (MD) Simulations | Assess the stability and dynamics of the ligand-protein complex. | Conformational stability, calculation of binding free energy (e.g., MM-PBSA), dynamic interaction patterns. | MD simulations of pyrrolidin-2-one derivatives with acetylcholinesterase. researchgate.net |
Exploration of Undiscovered Chemical Reactivity
The reactivity of this compound is primarily associated with its carboxylic acid function, which readily undergoes esterification or amide bond formation. nbinno.comnbinno.com However, the interplay between the three distinct functional components—the tertiary amine, the electron-rich aromatic ring, and the carboxylic acid—suggests a richer and more complex reactivity profile that warrants investigation.
Aromatic Ring Functionalization: Future studies could explore electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) on the phenoxy ring. The directing effects of the ether oxygen and the N-pyrrolidinyl group could lead to interesting and potentially novel substitution patterns.
Pyrrolidine Ring Chemistry: The pyrrolidine ring itself, while generally stable, could be a target for oxidation or ring-opening reactions under specific conditions, leading to novel scaffolds.
Carboxylic Acid as a Directing Group: The carboxylic acid moiety could be used as a directing group in transition-metal-catalyzed C-H activation/functionalization reactions on the aromatic ring, providing a regioselective route to more complex derivatives.
Derivatization for Biological Probes: The core structure could be elaborated to create chemical biology tools. For example, the carboxylic acid could be used to attach fluorescent tags, biotin (B1667282) labels, or photo-crosslinking groups to facilitate the study of its interactions with biological systems.
Integration into Supramolecular Chemistry or Nanotechnology
The application of this compound in materials science is a completely unexplored frontier. Its structure possesses features that make it a promising candidate for integration into supramolecular assemblies and nanomaterials.
Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic coordinating linker for the synthesis of MOFs. The pyrrolidine-phenoxy portion of the molecule would decorate the pores of the resulting framework, imparting specific chemical properties (e.g., basicity, chirality) that could be exploited in catalysis, gas separation, or sensing applications.
Self-Assembled Monolayers (SAMs): The molecule could be used to form SAMs on various surfaces. The carboxylic acid can act as an anchor group to bind to metal oxide surfaces (e.g., TiO₂, Al₂O₃), while the exposed pyrrolidine-phenoxy groups would control the surface energy and functionality of the material.
Nanoparticle Functionalization: The compound could serve as a capping agent or surface ligand for the stabilization of metal or metal oxide nanoparticles. The ligand shell would influence the nanoparticles' solubility, stability, and interaction with their environment, which is crucial for applications in catalysis, bio-imaging, and drug delivery.
Q & A
Q. Key Parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Temperature : Reactions are often conducted at 80–100°C to balance yield and side-product formation.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the connectivity of the pyrrolidine ring, phenoxy group, and acetic acid moiety. For example, the methylene protons adjacent to the oxygen in the acetic acid group resonate at δ 4.2–4.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H] at m/z 262.12 for CHNO) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency .
- Solvent optimization : Switching from DMF to acetonitrile reduces side reactions in carboxylation steps.
- Temperature control : Lowering the temperature during carboxylation (to 60°C) minimizes decomposition of acid-sensitive intermediates .
Q. Mitigation Strategies :
- LC-MS analysis : Identifies byproducts via molecular weight discrepancies (e.g., +16 Da for N-oxides) .
- Reductive workup : Adding sodium borohydride reduces N-oxides post-synthesis .
Advanced: What methodologies are used to study its mechanism of action in biological systems?
Answer:
- Enzyme inhibition assays : Kinase inhibition studies (e.g., ROCK or MAPK pathways) use fluorescence-based assays to measure IC values .
- Molecular docking : Software like AutoDock Vina predicts binding interactions between the compound and target proteins (e.g., hydrophobic interactions with the pyrrolidine ring) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters .
Basic: What are the solubility and formulation challenges for this compound?
Answer:
- Solubility : The compound is poorly soluble in water (<0.1 mg/mL) but dissolves in DMSO or ethanol.
- Formulation strategies :
- Micellar encapsulation : Using polysorbate-80 improves aqueous dispersion.
- Salt formation : Converting to a hydrochloride salt enhances bioavailability (see related compound in ).
Advanced: How can discrepancies between in vitro and in vivo bioactivity be resolved?
Answer:
Common issues include:
- Metabolic instability : The acetic acid group may undergo glucuronidation in vivo, reducing efficacy.
- Poor tissue penetration : LogP values >2 indicate lipophilicity, which can limit distribution.
Q. Solutions :
- Prodrug design : Esterifying the carboxylic acid improves membrane permeability .
- Pharmacokinetic profiling : LC-MS/MS tracks metabolite formation in plasma .
Advanced: How is computational modeling applied to predict structure-activity relationships?
Answer:
- QSAR models : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with bioactivity.
- Molecular dynamics simulations : Predict binding stability in enzyme active sites over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
